molecular formula C13H17BrN2O B1529048 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde CAS No. 1704073-21-1

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde

Cat. No.: B1529048
CAS No.: 1704073-21-1
M. Wt: 297.19 g/mol
InChI Key: UMKVYWQNLXNXGY-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde is an organic compound with the molecular formula C13H17BrN2O It is a derivative of benzaldehyde, featuring a bromine atom at the 3-position and a 4-ethylpiperazin-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde typically involves a multi-step process. One common method is the bromination of 4-(4-ethylpiperazin-1-yl)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(4-ethylpiperazin-1-yl)benzyl alcohol.

    Substitution: 3-Azido-4-(4-ethylpiperazin-1-yl)benzaldehyde.

Scientific Research Applications

3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving piperazine derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with various biological targets, potentially affecting neurotransmitter systems or other signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(4-methylpiperazin-1-yl)benzaldehyde
  • 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid
  • 3-Bromo-4-(4-ethylpiperazin-1-yl)benzyl alcohol

Comparison

Compared to similar compounds, 3-Bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde is unique due to the presence of both the bromine atom and the 4-ethylpiperazin-1-yl group. This combination allows for specific reactivity and interactions that may not be observed in other compounds. For example, the bromine atom provides a site for further functionalization through substitution reactions, while the piperazine moiety can interact with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-bromo-4-(4-ethylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-2-15-5-7-16(8-6-15)13-4-3-11(10-17)9-12(13)14/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKVYWQNLXNXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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